1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a methoxyphenoxy group, and a benzodiazole ring, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-chlorophenylamine with 2-methoxyphenol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 1H-1,3-benzodiazole-2-yl-pyrrolidin-2-one under specific conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to increase yield and purity. Green synthesis approaches, such as the use of water as a solvent and environmentally friendly catalysts, are also being explored .
Chemical Reactions Analysis
1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can be compared with similar compounds such as:
1-(3-chlorophenyl)-4-[3-(3-methoxyphenoxy)propyl]-2-piperazinone: This compound has a similar structure but differs in the presence of a piperazinone ring instead of a benzodiazole ring.
2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride: This compound features a triazolo-pyridinone ring and a piperazine moiety, making it structurally related but distinct in its chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3/c1-33-24-12-4-5-13-25(24)34-15-7-14-30-23-11-3-2-10-22(23)29-27(30)19-16-26(32)31(18-19)21-9-6-8-20(28)17-21/h2-6,8-13,17,19H,7,14-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWQSEDOYCWKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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